

Spectroscopic and Synthetic Profile of N-methoxy-N-methylpentanamide: A Technical Guide

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Compound of Interest

Compound Name: *N-methoxy-N-methylpentanamide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for **N-methoxy-N-methylpentanamide**, a Weinreb amide of interest in organic synthesis. Due to the limited availability of specific experimental data in public databases, this guide presents predicted spectroscopic data based on the analysis of analogous structures and established principles of NMR, IR, and MS spectroscopy. A detailed, adaptable experimental protocol for its synthesis is also provided.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-methoxy-N-methylpentanamide**. These values are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Spectroscopic Data for **N-methoxy-N-methylpentanamide**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.70	s	3H	-OCH ₃
~3.20	s	3H	-NCH ₃
~2.40	t	2H	-C(=O)CH ₂ -
~1.60	sextet	2H	-CH ₂ CH ₂ CH ₃
~1.35	sextet	2H	-CH ₂ CH ₃
~0.90	t	3H	-CH ₃

Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **N-methoxy-N-methylpentanamide**

Chemical Shift (δ) (ppm)	Assignment
~175	C=O
~61	-OCH ₃
~34	-C(=O)CH ₂ -
~32	-NCH ₃
~28	-CH ₂ CH ₂ CH ₃
~22	-CH ₂ CH ₃
~14	-CH ₃

Predicted for a solution in CDCl₃.

Table 3: Predicted IR Spectroscopic Data for **N-methoxy-N-methylpentanamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretch (alkane)
~1660	Strong	C=O stretch (amide)
~1465	Medium	C-H bend (methylene)
~1380	Medium	C-H bend (methyl)
~1180	Medium	C-N stretch
~1050	Medium	C-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data for **N-methoxy-N-methylpentanamide**

m/z	Interpretation
145	[M] ⁺ (Molecular Ion)
114	[M - OCH ₃] ⁺
86	[M - N(CH ₃)OCH ₃] ⁺
57	[CH ₃ CH ₂ CH ₂ CH ₂] ⁺

Experimental Protocols

The following is a general and adaptable protocol for the synthesis of **N-methoxy-N-methylpentanamide** from the corresponding acid chloride.

Synthesis of **N-methoxy-N-methylpentanamide**

Materials:

- Pentanoyl chloride
- N,O-Dimethylhydroxylamine hydrochloride
- Pyridine

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

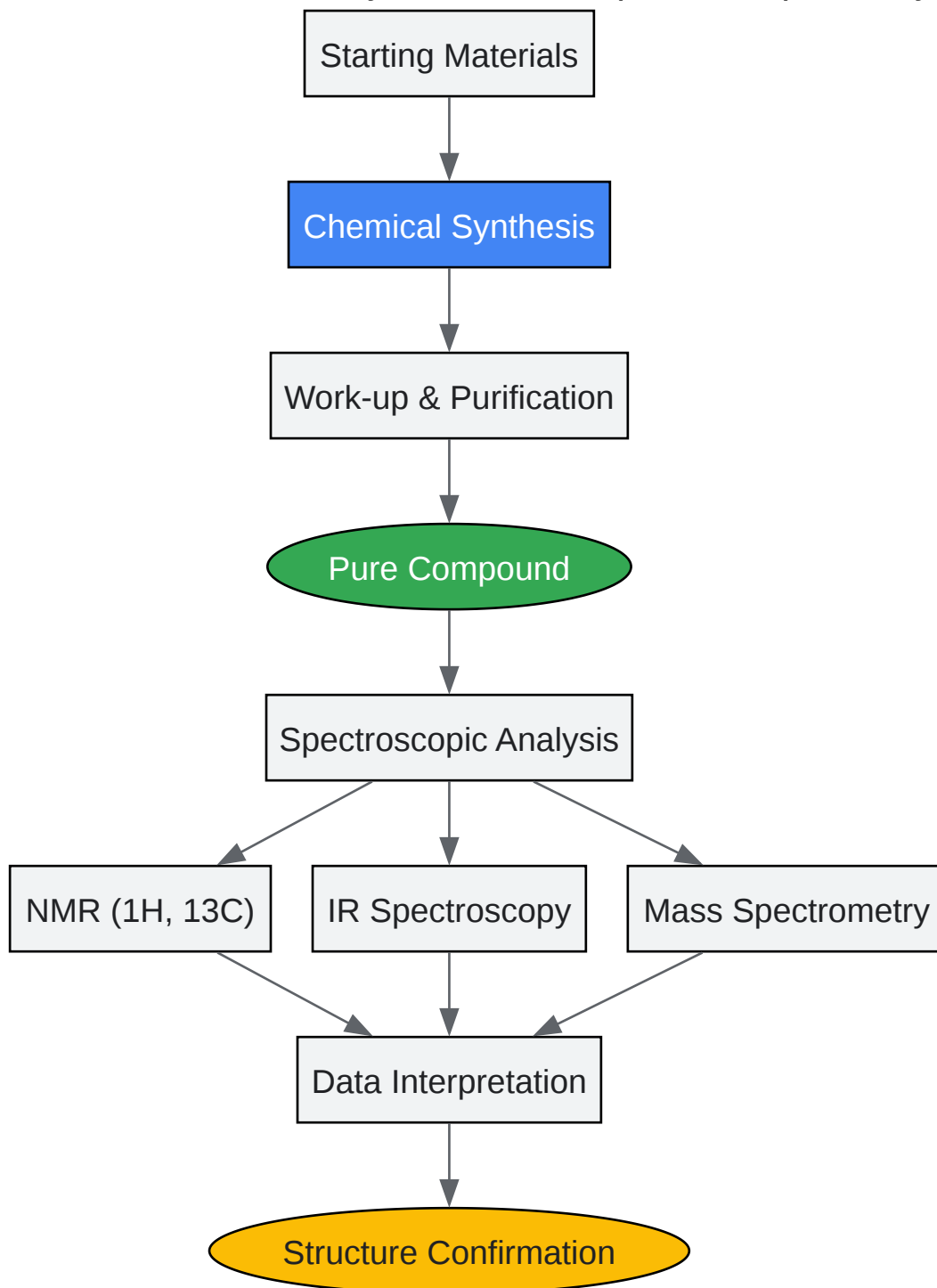
Procedure:

- To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere.
- Stir the mixture for 10 minutes, then add pentanoyl chloride (1.0 equivalent) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **N-methoxy-N-methylpentanamide**.

Visualizations

Diagram 1: General Workflow for Synthesis and Spectroscopic Analysis

General Workflow for Synthesis and Spectroscopic Analysis



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Caption: General workflow from synthesis to structural confirmation.

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